4-butoxy-N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide
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Overview
Description
4-butoxy-N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a thieno[3,4-c]pyrazole core, which is known for its biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common approach is the Suzuki–Miyaura coupling reaction, which involves the coupling of an organoboron compound with an organic halide or pseudohalide in the presence of a palladium catalyst . This reaction is known for its mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzamide moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could lead to the formation of corresponding sulfoxides or sulfones, while reduction could yield the corresponding alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.
Industry: Could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-butoxy-N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thieno[3,4-c]pyrazole core is known to interact with various biological pathways, potentially inhibiting or activating specific proteins involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
- 4-butoxy-3,5-dimethylphenylboronic acid
- 4-butoxy-N-[2-(2,3-dimethylphenyl)-5,5-dioxo-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide
Uniqueness
4-butoxy-N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is unique due to its specific substitution pattern and the presence of the thieno[3,4-c]pyrazole core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-butoxy-N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2S/c1-4-5-10-29-20-8-6-18(7-9-20)24(28)25-23-21-14-30-15-22(21)26-27(23)19-12-16(2)11-17(3)13-19/h6-9,11-13H,4-5,10,14-15H2,1-3H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUAGMVMDGVDIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=CC(=CC(=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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